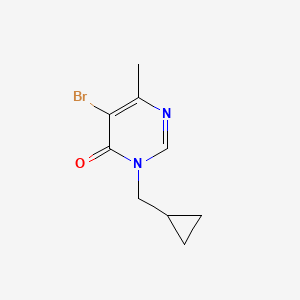
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group at the 3rd position, and a methyl group at the 6th position on the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-bromo-2,4-dihydropyrimidin-4-one and cyclopropylmethyl bromide.
Cyclopropylmethylation: The 5-bromo-2,4-dihydropyrimidin-4-one is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclopropylmethyl group at the 3rd position.
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to introduce the methyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups at the 5th position.
Oxidation Reactions: N-oxides and other oxidized derivatives.
Reduction Reactions: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-cyclopropyl-1-methyl-1H-indazole: Another brominated heterocyclic compound with a cyclopropyl group.
6-Bromo-4-methyl-1H-indazole: A similar compound with a bromine atom and a methyl group on an indazole ring.
4-(Aminomethyl)-6-bromo-1H-indazole: A brominated indazole derivative with an aminomethyl group.
Uniqueness
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the dihydropyrimidinone ring. The presence of both a cyclopropylmethyl group and a methyl group, along with the bromine atom, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
5-bromo-3-(cyclopropylmethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(10)9(13)12(5-11-6)4-7-2-3-7/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
ULGURVUHMRIMPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C=N1)CC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


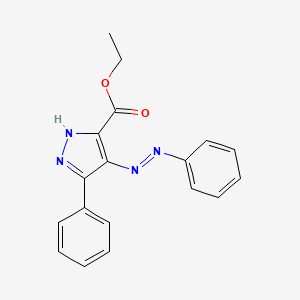
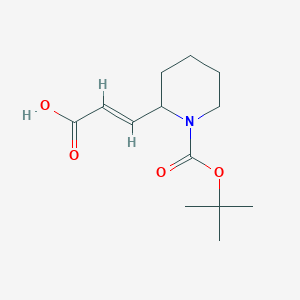
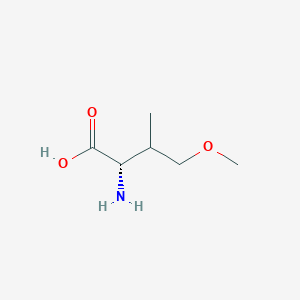
amine](/img/structure/B13078807.png)

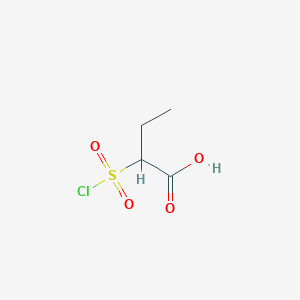
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)


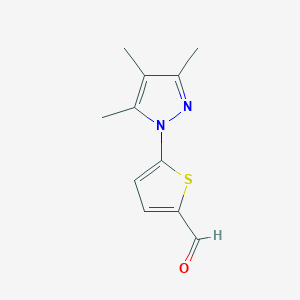
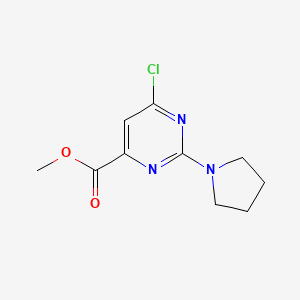

![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
